1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine
Description
1-N-[(4-Chlorophenyl)methyl]benzene-1,2-diamine (CAS: 68817-71-0) is a substituted aromatic diamine featuring a benzyl group with a 4-chloro substituent attached to one of the amine groups of the benzene-1,2-diamine core. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in the synthesis of bioactive molecules and coordination complexes. Its structure combines electron-withdrawing (chlorine) and electron-donating (amine) groups, enabling diverse reactivity in nucleophilic substitutions, reductive aminations, and cyclization reactions .
Properties
IUPAC Name |
2-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXXSABNSYGLLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine typically involves multi-step reactions. One common method includes the reaction of 2-aminoaniline with potassium carbonate and copper (I) bromide in dimethyl sulfoxide at 120°C for 14 hours . Another method involves the use of chloroformic acid ethyl ester and triethylamine in dichloromethane at 0°C for 0.5 hours, followed by refluxing with acetic acid for 4 hours . These methods highlight the importance of precise reaction conditions and the use of specific reagents to achieve the desired product.
Chemical Reactions Analysis
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group. Common reagents used in these reactions include potassium carbonate, copper (I) bromide, chloroformic acid ethyl ester, and triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine serves multiple roles in scientific research:
1. Chemistry
- Synthesis of Complex Molecules : It acts as a precursor for synthesizing various organic compounds and heterocycles. Its unique structure allows it to participate in reactions with ketones and aldehydes, leading to valuable products .
- Dyes and Pigments Production : The compound is utilized in the preparation of dyes and pigments, particularly monoaminophenazine dyes and N-(p-chloro)phenylbenzimidazolin-2-one .
2. Biology
- Enzyme Interactions : It is used to study enzyme interactions and protein binding due to its structural properties. The compound's ability to form complexes can provide insights into biochemical pathways.
- Anticancer Research : Derivatives synthesized from this compound have shown significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
3. Medicine
- Antileishmanial and Antiplasmodial Agents : The compound is a reagent in the synthesis of clofazimine analogs, which are used as treatments for leishmaniasis and malaria . This highlights its importance in developing new pharmaceutical agents.
Case Studies
Several studies have highlighted the applications and effects of this compound:
- Study on Protein Binding : A detailed examination of the interaction between the compound and human serum albumin revealed that binding dynamics vary under different conditions. Techniques such as dynamic light scattering were employed to characterize these interactions.
- Anticancer Activity Assessment : Research focused on derivatives from this compound demonstrated significant anticancer properties in MCF7 breast cancer cells. The derivatives induced apoptosis, showcasing their potential as therapeutic agents against cancer.
Mechanism of Action
The mechanism of action of 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the presence of the chlorophenyl group, which enhances the compound’s binding affinity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances electrophilicity at the amine, favoring reactions like Schiff base formation (e.g., with carbonyl compounds, as seen in quinoxaline synthesis ). However, EWGs like trifluoromethyl (CF₃) in reduce catalytic efficiency in organocatalysts due to excessive electron withdrawal .
- Electron-Donating Groups (EDGs) : Methoxy-substituted derivatives () exhibit improved solubility and fluorescence, making them suitable for imaging applications .
- Pharmaceutical Relevance : Chloropyramine () demonstrates how alkylation and heterocyclic incorporation (pyridine) on the diamine core enhance bioactivity .
Trends:
- Catalyst Efficiency : Transition-metal catalysts (e.g., CuI in Chan–Lam coupling) enable selective aryl-amine bond formation but require careful optimization .
- Green Chemistry : Propargylation methods () using phase-transfer catalysts (Bu₄NI) achieve higher yields (83%) under milder conditions compared to traditional thermal methods .
Physicochemical and Spectroscopic Data
- NMR Trends : Methoxy-substituted analogs () show distinct δ 3.6–3.8 ppm for OCH₃, whereas chloro-substituted derivatives exhibit aromatic proton shifts near δ 7.0–7.2 ppm due to deshielding .
- Solubility : Chloro and CF₃ groups reduce aqueous solubility compared to EDG-bearing analogs, impacting their utility in biological systems .
Biological Activity
1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine, also known as N-(4-Chlorophenyl)-1,2-phenylenediamine, is a compound with significant biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₁ClN₂
- Molecular Weight : 218.68 g/mol
- Appearance : Light yellow solid
- Melting Point : 117-119 °C
Biological Activity
This compound has been studied for various biological activities, including:
Genotoxic Effects
Research indicates that this compound exhibits genotoxic properties. In plasmid nicking assays, it has been shown to induce both single-strand and double-strand breaks in DNA, suggesting its potential as a genotoxic agent. The interaction with human serum albumin has also been linked to structural changes in proteins and increased nuclear fragmentation in treated cells, indicating possible apoptotic effects.
Antimicrobial Activity
The compound is a reagent in the synthesis of clofazimine analogs, which are known for their antileishmanial and antiplasmodial activities. These analogs have shown effectiveness against various pathogens, highlighting the compound's potential in developing treatments for infectious diseases .
Anticancer Potential
Studies have demonstrated that derivatives of this compound exhibit anticancer activity. For instance, compounds derived from this compound have been tested against several cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism involves apoptosis induction and disruption of cellular processes critical for cancer cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound's ability to bind with DNA and induce strand breaks plays a crucial role in its genotoxicity.
- Protein Binding : It interacts with proteins like human serum albumin through non-covalent forces such as hydrogen bonding and hydrophobic interactions. This binding can lead to structural perturbations in proteins.
- Synthesis of Bioactive Compounds : As a precursor for clofazimine analogs, it participates in the synthesis of compounds with significant pharmacological activities against leishmaniasis and malaria .
Case Studies
Several studies have explored the biological activity of this compound:
- A study examining the interaction between N-(4-Chlorophenyl)-1,2-phenylenediamine and human serum albumin revealed that the binding affinity is influenced by environmental conditions such as pH and temperature. The study utilized dynamic light scattering and spectroscopic techniques to characterize these interactions.
- Another research project focused on the anticancer properties of derivatives synthesized from this compound. The derivatives were tested on various cancer cell lines (e.g., MCF7 breast cancer cells), demonstrating significant cytotoxicity and apoptosis induction .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, consider the following table:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains a chlorophenyl group; aromatic amine | Genotoxicity; Antimicrobial; Anticancer |
| o-Phenylenediamine | Lacks chlorophenyl group | Limited biological activity |
| m-Phenylenediamine | Different amine positioning | Varies based on substitution |
| p-Phenylenediamine | Similar structure but distinct reactivity | Varies based on substitution |
Q & A
Q. What synthetic methodologies are most effective for preparing 1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine, and how can reaction yields be optimized?
The compound can be synthesized via Chan–Lam coupling, where 4-chlorobenzene-1,2-diamine reacts with a boronic acid derivative (e.g., 2-bromophenylboronic acid) in dioxane with CuI and EtN as catalysts. Key parameters for optimization include stoichiometric ratios of reactants, reaction temperature (typically 60–80°C), and purification via silica gel chromatography using hexane/ethyl acetate gradients . Yield improvements may involve iterative adjustments to catalyst loading or solvent polarity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is essential for confirming the amine and aromatic proton environments. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as demonstrated for analogous diamines in COD Entry 2238172) resolves spatial configurations and hydrogen-bonding networks. Comparative analysis with crystallographic databases (e.g., Crystallography Open Database) ensures structural accuracy .
Q. How can theoretical frameworks guide the experimental design for studying this compound’s reactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. Mechanistic studies of coupling reactions (e.g., Chan–Lam) should align with transition-metal catalysis theories, emphasizing ligand exchange and oxidative addition steps. Linking experimental outcomes to theoretical models ensures systematic hypothesis testing .
Advanced Research Questions
Q. What mechanistic insights explain the role of CuI in the synthesis of this diamine derivative?
CuI facilitates transmetallation in Chan–Lam coupling by coordinating with the boronic acid and amine groups, enabling aryl transfer to the benzene ring. Advanced studies using in situ IR or X-ray Absorption Spectroscopy (XAS) can track Cu oxidation states and intermediate formation. Kinetic isotope effects (KIEs) may further elucidate rate-determining steps .
Q. How can computational tools like COMSOL Multiphysics or AI-driven models optimize reaction conditions for this compound?
Machine learning algorithms (e.g., Bayesian optimization) can predict optimal solvent systems, temperatures, and catalyst combinations by training on historical reaction data. COMSOL simulations model heat/mass transfer in batch reactors to minimize side reactions. Integration of AI with robotic laboratories enables real-time adjustments during synthesis .
Q. What experimental strategies address stability challenges (e.g., oxidation or hydrolysis) during storage or handling?
Accelerated stability studies under varying pH, humidity, and temperature (e.g., ICH Q1A guidelines) identify degradation pathways. Protective measures include inert-atmosphere storage (argon) and stabilization via salt formation (e.g., hydrochloride salts). Spectroscopic monitoring (e.g., UV-Vis) tracks degradation products .
Q. How does structural modification of this diamine influence its application in heterocyclic synthesis (e.g., dibenzodiazepinones)?
Comparative studies with analogs (e.g., nitro or methoxy derivatives) reveal substituent effects on cyclization efficiency. For example, electron-withdrawing groups (e.g., -NO) may enhance electrophilicity in carbonylative cyclizations. Reaction kinetics and DFT-based transition-state analysis validate these trends .
Q. What factorial design approaches are suitable for optimizing multi-step syntheses involving this compound?
Full factorial designs evaluate variables like temperature, catalyst loading, and solvent polarity across reaction steps. Response Surface Methodology (RSM) identifies interactions between factors, while Taguchi methods reduce experimental runs. Statistical software (e.g., Minitab) generates Pareto charts to prioritize significant variables .
Q. How can contradictory data in spectroscopic or chromatographic analyses be resolved?
Methodological triangulation—combining HPLC, LC-MS, and 2D NMR (e.g., HSQC, HMBC)—differentiates isomeric byproducts. Collaborative validation with independent labs and adherence to standardized protocols (e.g., USP guidelines) ensures reproducibility. Contradictions may arise from solvent impurities or instrument calibration drift, requiring systematic troubleshooting .
Q. What role does this compound play in the synthesis of bioactive molecules (e.g., clozapine precursors)?
As a key intermediate, it participates in Pd-catalyzed cross-couplings or cyclizations to form tricyclic antipsychotic scaffolds. Structure-activity relationship (SAR) studies modify the chlorophenyl group to enhance blood-brain barrier permeability. In vitro assays (e.g., receptor binding) quantify bioactivity, guiding medicinal chemistry workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
